
Obestatin (human)
Vue d'ensemble
Description
Obestatin is a 23-amino acid peptide derived from the post-translational processing of preproghrelin, the same precursor that generates the orexigenic hormone ghrelin . It is characterized by a C-terminal amidation, a modification critical for its bioactivity . Initially identified in 2005, obestatin was proposed to counteract ghrelin’s appetite-stimulating effects, but subsequent studies revealed broader roles in regulating cell proliferation, metabolic homeostasis, and tissue protection . Structurally, human obestatin adopts α-helical conformations in membrane-like environments, particularly in the C-terminal region, which stabilizes its interaction with cellular receptors such as GPR39 .
Obestatin’s physiological effects include promoting pancreatic β-cell survival, enhancing skeletal muscle regeneration, and modulating lipid metabolism . However, its role in appetite regulation remains controversial, with conflicting findings in human and animal studies .
Méthodes De Préparation
Solid-Phase Peptide Synthesis of Obestatin
Sequence Design and Resin Selection
The human obestatin sequence (H-Phe-Asn-Ala-Pro-Phe-Asp-Val-Gly-Ile-Lys-Leu-Ser-Gly-Val-Gln-Tyr-Gln-Gln-His-Ser-Gln-Ala-Leu-NH2 ) necessitates precise assembly to preserve its carboxyl-terminal amidation and structural integrity . Modern SPPS protocols employ Fmoc (fluorenylmethyloxycarbonyl) chemistry due to its compatibility with amide bond formation and side-chain protection.
Resin Choice :
-
Rink amide resin is preferred for C-terminal amidation, enabling direct synthesis of the amidated form without post-synthesis modifications .
-
Loading capacities typically range from 0.2–0.6 mmol/g , with 300 mg of resin sufficing for a 0.1 mmol scale synthesis .
Activation and Coupling Strategies
Efficient coupling is critical for minimizing deletion sequences. Recent studies highlight the superiority of COMU , HATU , and HCTU activators over traditional agents like PyBOP or TFFH , particularly for challenging residues such as isoleucine and leucine .
Optimized Coupling Conditions :
Activator | Coupling Time (min) | Crude Purity (%) |
---|---|---|
COMU | 2–5 | 90–95 |
HATU | 2–5 | 88–93 |
HCTU | 2–5 | 85–90 |
PyBOP | 10–15 | 48–60 |
Data adapted from fast SPPS studies .
A typical coupling cycle involves:
-
Deprotection : 20% piperidine in DMF (7 min, 2×) to remove Fmoc groups .
-
Activation : 5 equivalents of amino acid, 4.5 equivalents of HATU/HOAt, and 20% N-methylmorpholine in DMF .
-
Coupling : 4–24 hours under nitrogen agitation, ensuring >99% stepwise yield .
Cleavage and Side-Chain Deprotection
Post-synthesis cleavage employs TFA (trifluoroacetic acid) -based cocktails to liberate the peptide from the resin while removing protective groups. A standard mixture includes:
-
TFA : water : triisopropylsilane : ethanedithiol (94:2.5:2.5:1 v/v)
Purification and Isolation
Reverse-Phase HPLC
Crude obestatin is purified using C18 columns with acetonitrile/water gradients containing 0.1% TFA. Optimal conditions yield >95% purity, as demonstrated by NovoPro Bioscience’s batch data .
HPLC Parameters :
Column | Gradient | Flow Rate | Detection |
---|---|---|---|
C18 (300 Å) | 20–50% ACN in 45 min | 1 mL/min | 220 nm |
ACN: acetonitrile; TFA: 0.1% in mobile phases .
Challenges in Extraction from Biological Sources
While synthetic routes dominate, extraction from stomach tissues or serum remains technically demanding due to:
-
Low endogenous concentrations : Requiring acidification with 1% TFA and ultracentrifugation (10,000 × g, 20 min) .
-
Column losses : C-18 SEP columns recover only 65–85% of obestatin, necessitating tracer-based efficiency checks .
Characterization and Quality Control
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight (2546.87 Da for human obestatin) . Discrepancies >0.1% indicate truncations or incomplete deprotection.
Purity Assessment
Analytical HPLC with UV detection (220 nm) is standard, though LC-MS is preferred for identifying oxidation or deamidation byproducts . NovoPro reports batch purities of 95.6% using these methods .
Methodological Challenges and Innovations
Scalability and Cost
Large-scale production remains costly due to:
Analyse Des Réactions Chimiques
Types de réactions : L’Obestatine subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions peuvent modifier la structure et la fonction du peptide .
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène pour l’oxydation, des agents réducteurs comme le dithiothréitol pour la réduction et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés afin de garantir les modifications souhaitées .
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec une activité biologique modifiée. Par exemple, l’oxydation peut conduire à la formation de ponts disulfures, ce qui peut stabiliser la structure du peptide .
Applications de la recherche scientifique
L’Obestatine a un large éventail d’applications de recherche scientifique en chimie, biologie, médecine et industrie. En chimie, elle est utilisée pour étudier les techniques de synthèse et de modification des peptides. En biologie, l’obestatine est étudiée pour son rôle dans la régulation de l’appétit, de l’équilibre énergétique et de la motilité gastro-intestinale . En médecine, l’obestatine est étudiée pour ses applications thérapeutiques potentielles dans des conditions telles que l’obésité, le diabète et les maladies cardiovasculaires . Dans l’industrie, l’obestatine est utilisée dans le développement de médicaments à base de peptides et d’outils de diagnostic .
Applications De Recherche Scientifique
Metabolic Regulation
Obestatin has been identified as a key regulator of metabolism. Research indicates that it plays a significant role in:
- Appetite Suppression : Obestatin acts as an anorectic hormone, which means it reduces food intake and slows gastric emptying. Studies have shown that administering obestatin to rodents leads to decreased appetite and weight gain suppression .
- Insulin Secretion : Obestatin enhances glucose-induced insulin secretion from pancreatic beta cells. It has been demonstrated that obestatin treatment increases insulin levels significantly in response to high glucose concentrations, suggesting its potential use in managing diabetes .
- Beta Cell Survival : The peptide promotes the survival of pancreatic beta cells and enhances their mass. This effect is crucial for maintaining insulin production and overall glucose homeostasis, particularly under stress conditions like inflammation .
Cardiovascular Health
Obestatin's influence extends to cardiovascular functions as well:
- Vasodilation : Research indicates that obestatin causes nitric oxide-dependent vasodilation in human circulation, which may help counteract vascular complications associated with obesity and diabetes .
- Endothelial Function : It has been suggested that obestatin improves endothelial function, which is vital for cardiovascular health. This effect may contribute to its cardioprotective actions during ischemia-reperfusion injury .
Role in Obesity and Insulin Resistance
The relationship between obestatin levels and obesity has been extensively studied:
- Inverse Correlation with Obesity : Plasma levels of obestatin are generally lower in obese individuals compared to lean subjects. This suggests that obestatin may play a role in long-term body weight regulation and could serve as a biomarker for metabolic syndrome .
- Protection Against Insulin Resistance : Studies have shown that obestatin can protect against diet-induced insulin resistance, highlighting its potential as a therapeutic target for obesity-related metabolic disorders .
Table 1: Summary of Key Findings on Obestatin Applications
Mécanisme D'action
L’Obestatine exerce ses effets en interagissant avec des récepteurs spécifiques et des voies de signalisation. Il a été initialement proposé que GPR39 fonctionnait comme un récepteur de l’obestatine, mais des découvertes plus récentes suggèrent que ce n’est pas le cas . L’Obestatine semble fonctionner dans le cadre d’un réseau complexe intestin-cerveau, signalant au cerveau la satiété ou la faim. Elle agit comme une hormone anorexique, diminuant l’apport alimentaire et réduisant le gain de poids . Les cibles moléculaires et les voies exactes impliquées dans le mécanisme d’action de l’obestatine sont encore à l’étude .
Comparaison Avec Des Composés Similaires
Ghrelin
Structural Differences :
- Ghrelin is a 28-amino acid peptide with an octanoyl modification on Ser³, essential for activating the growth hormone secretagogue receptor (GHS-R1a) .
- Obestatin lacks this acylation and instead requires C-terminal amidation for activity .
Functional Differences :
Key Findings :
- In human studies, obestatin and ghrelin levels are directly correlated, contradicting initial hypotheses of antagonism .
- Both peptides exhibit neuroprotective effects but through distinct mechanisms: obestatin enhances proliferation, while ghrelin inhibits apoptosis .
Truncated Isoforms of Obestatin
Structural and Functional Comparison :
Key Findings :
- The N-terminal region (residues 1–10) is dispensable for receptor binding, while the C-terminal α-helix (residues 11–23) is critical for GPR39 activation .
- Truncated isoforms show species-specific effects: mouse (11–23)-obestatin retains bioactivity in rats, but human isoforms require full-length structure for efficacy .
Non-Amidated Obestatin
- Structure : Lacks the C-terminal amidation .
- Functional Impact: Fails to stabilize α-helical conformations in SDS micelles .
Mouse Obestatin
- Structural Differences: Three amino acid substitutions compared to human obestatin (residues 11, 15, 19) .
- Functional Impact :
Motilin and GLP-1 Receptor Ligands
- GLP-1 Receptor : Obestatin partially activates GLP-1R in β-cells, enhancing insulin secretion and cell survival .
Research Implications and Controversies
- However, its species-specific activity complicates translational research .
- Lipid Metabolism : Co-administration with PPARγ antagonists (e.g., GW9662) reduces adipose tissue triglycerides, suggesting combinatorial therapies for obesity .
Data Tables
Table 1: Structural Comparison of Obestatin and Analogues
Compound | Length (AA) | Modifications | Key Residues |
---|---|---|---|
Human Obestatin | 23 | C-terminal amidation | Phe¹⁵, Leu¹⁹ (α-helix) |
Mouse Obestatin | 23 | Substitutions at 11, 15, 19 | Arg¹¹, Gln¹⁵, Val¹⁹ |
(11–23)-Obestatin | 13 | Retains C-terminal amidation | Phe¹⁵, Leu¹⁹ |
Table 2: Functional Activity in ARPE-19 Cells
Compound | ERK1/2 Activation | Akt Phosphorylation | Proliferation |
---|---|---|---|
Full-Length Obestatin | +++ | +++ | Yes |
(11–23)-Obestatin | ++ | + | No |
Non-Amidated Obestatin | - | - | No |
Activité Biologique
Obestatin is a 23-amino acid peptide derived from the preproghrelin gene, initially discovered in 2005 as a hormone that suppresses appetite and regulates energy balance. This article explores the biological activity of obestatin, focusing on its metabolic and cardiovascular effects, mechanisms of action, and implications for therapeutic applications.
Obestatin Structure:
- Composed of 23 amino acids.
- C-terminally amidated, which is crucial for its biological activity.
Mechanisms of Action:
- Obestatin exerts its effects primarily through the GPR39 receptor, which is a G protein-coupled receptor. It has been shown to activate various signaling pathways, including ERK1/2 and c-Fos signaling, particularly in adipose tissue and pancreatic beta cells .
Metabolic Effects
- Appetite Regulation:
- Body Weight Management:
- Insulin Secretion:
- Correlation with Obesity:
Cardiovascular Effects
-
Cardiac Function:
- Obestatin appears to have cardioprotective effects. It reduces infarct size in ischemia-reperfusion injury models through NO/cGMP/PKG signaling pathways .
- Elevated levels of obestatin have been observed in patients with ischemic heart disease, indicating its potential role in cardiovascular health .
- Vascular Relaxation:
Clinical Observations
- A study involving patients with metabolic syndrome found significantly higher levels of obestatin in those with central obesity compared to non-obese individuals. This suggests that obestatin may play a role in the pathophysiology of metabolic disorders .
- Another clinical investigation indicated that lower plasma obestatin levels were associated with type 2 diabetes mellitus and obesity, reinforcing its potential as a biomarker for these conditions .
Data Summary
Q & A
Basic Research Questions
Q. What experimental designs are recommended for studying obestatin’s physiological effects in vivo?
- Methodological Answer : Use randomized controlled trials (RCTs) with pre-defined dosages (e.g., 30, 100, 300 ng/kg·min) and control groups (e.g., sham-operated, capsaicin/tarazepide pre-treated, or vagotomy models) to isolate obestatin-specific responses . Ensure blinding during data collection and analysis to minimize bias. For example, in pancreaticobiliary juice (PBJ) secretion studies, collect 15-minute interval samples post-infusion and apply repeated-measures ANOVA with Tukey’s post hoc tests to compare means across time points and treatment groups .
Q. How should researchers validate obestatin’s receptor interactions in cellular assays?
- Methodological Answer : Combine radioligand binding assays with competitive inhibition studies using antagonists (e.g., tarazepide for ghrelin receptor antagonism) to confirm specificity . Include negative controls (e.g., vagotomy models) to rule out indirect neural pathways. Validate purity of synthetic obestatin via HPLC and mass spectrometry, as outlined in standardized protocols for peptide characterization .
Q. What statistical methods are appropriate for analyzing dose-response relationships in obestatin studies?
- Methodological Answer : Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values. For small sample sizes (n ≤ 6 per group), apply non-parametric tests like Kruskal-Wallis with Dunn’s correction. Report mean ± SEM and explicitly state significance thresholds (e.g., P < 0.05) .
Advanced Research Questions
Q. How can contradictory findings about obestatin’s role in appetite regulation be resolved?
- Methodological Answer : Conduct systematic meta-analyses to reconcile disparities, focusing on variables such as species-specific peptide stability, administration routes (iv vs. oral), and co-administered compounds (e.g., ghrelin). For example, discrepancies in PBJ secretion outcomes may arise from differences in vagal nerve integrity—address this by standardizing surgical procedures and reporting pre-treatment protocols in detail .
Q. What strategies improve reproducibility in obestatin’s metabolic effect studies?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:
- Pre-register experimental designs and analysis plans in repositories like Open Science Framework.
- Publish raw datasets (e.g., HPLC chromatograms, NMR spectra) as supplementary materials with metadata compliant with general recommendations for data description .
- Use open-access protocols for peptide synthesis and animal models to enable cross-lab validation .
Q. How to investigate obestatin’s interaction with emerging signaling pathways (e.g., mTOR, AMPK)?
- Methodological Answer : Employ siRNA knockdown or CRISPR-Cas9 gene editing in cell lines to silence target pathways, followed by functional assays (e.g., glucose uptake, protein phosphorylation). Validate findings using Western blotting with phospho-specific antibodies. For in vivo correlation, perform tissue-specific knockout models and correlate with metabolic phenotyping (e.g., indirect calorimetry) .
Q. Data Presentation & Ethical Compliance
Q. What are best practices for reporting obestatin-related clinical trial data?
- Methodological Answer : Follow CONSORT guidelines for RCTs:
- Include flow diagrams detailing participant recruitment, allocation, and attrition.
- Annotate tables with footnotes explaining non-standard abbreviations (e.g., "PBJ" as pancreaticobiliary juice) and statistical thresholds .
- Deposit large datasets (e.g., RNA-seq data) in public repositories (e.g., NCBI GEO) with persistent identifiers .
Q. How to address ethical considerations in human studies involving obestatin?
- Methodological Answer : Submit protocols to institutional review boards (IRBs) with:
- Informed consent forms specifying risks of iv peptide administration.
- Data anonymization plans for genetic or metabolic data.
- Justification for exclusion/inclusion criteria (e.g., BMI ranges, pre-existing metabolic disorders) .
Q. Contradictory Data Analysis
Q. Why do obestatin’s effects vary across tissue types, and how can this be systematically addressed?
- Methodological Answer : Perform transcriptomic profiling (e.g., single-cell RNA-seq) to map tissue-specific receptor expression. Compare results across organs (e.g., stomach, pancreas, hypothalamus) using hierarchical clustering. Cross-reference with existing databases (e.g., Human Protein Atlas) to validate receptor distribution patterns .
Q. What computational tools can model obestatin’s structural dynamics and binding affinities?
- Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to predict conformational changes in obestatin under physiological pH. Validate predictions via circular dichroism spectroscopy. For docking studies, employ AutoDock Vina with ghrelin receptor (GHSR-1a) crystal structures (PDB ID: 6KO5) .
Propriétés
IUPAC Name |
4-[[1-[[2-[[1-[[6-amino-1-[[1-[[1-[[2-[[1-[[5-amino-1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[5-amino-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[2-[[1-[2-[[4-amino-2-[(2-amino-3-phenylpropanoyl)amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H176N32O33/c1-13-61(10)95(146-91(158)53-127-113(178)93(59(6)7)147-110(175)81(50-92(159)160)141-108(173)78(46-65-25-18-15-19-26-65)142-112(177)84-28-22-42-148(84)116(181)63(12)130-105(170)80(49-89(123)156)137-98(163)69(118)45-64-23-16-14-17-24-64)115(180)134-70(27-20-21-41-117)101(166)138-76(44-58(4)5)106(171)143-82(54-149)99(164)126-52-90(157)145-94(60(8)9)114(179)135-74(36-40-88(122)155)104(169)139-77(47-66-29-31-68(151)32-30-66)107(172)132-72(34-38-86(120)153)102(167)131-73(35-39-87(121)154)103(168)140-79(48-67-51-125-56-128-67)109(174)144-83(55-150)111(176)133-71(33-37-85(119)152)100(165)129-62(11)97(162)136-75(96(124)161)43-57(2)3/h14-19,23-26,29-32,51,56-63,69-84,93-95,149-151H,13,20-22,27-28,33-50,52-55,117-118H2,1-12H3,(H2,119,152)(H2,120,153)(H2,121,154)(H2,122,155)(H2,123,156)(H2,124,161)(H,125,128)(H,126,164)(H,127,178)(H,129,165)(H,130,170)(H,131,167)(H,132,172)(H,133,176)(H,134,180)(H,135,179)(H,136,162)(H,137,163)(H,138,166)(H,139,169)(H,140,168)(H,141,173)(H,142,177)(H,143,171)(H,144,174)(H,145,157)(H,146,158)(H,147,175)(H,159,160) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQOGPZNKNSCJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C116H176N32O33 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2546.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.